methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate
Description
Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzoate ester group. The structure includes a thioxo (C=S) group at position 4 and a methyl substituent at position 7 of the chromene ring. This compound belongs to a class of chromeno-pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
931948-80-0 |
|---|---|
Molecular Formula |
C20H16N2O3S |
Molecular Weight |
364.42 |
IUPAC Name |
methyl 4-(7-methyl-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C20H16N2O3S/c1-11-3-8-16-14(9-11)10-15-18(25-16)21-17(22-19(15)26)12-4-6-13(7-5-12)20(23)24-2/h3-9H,10H2,1-2H3,(H,21,22,26) |
InChI Key |
WOMJZYSOJIYCAX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the thioxo group is usually done via a nucleophilic substitution reaction, where a thiol group is introduced to the chromeno[2,3-d]pyrimidine core. Finally, the benzoate ester is formed through esterification, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Functional Group Transformations
The 4-thioxo group exhibits versatile reactivity:
Oxidation to Oxo Derivatives
-
Outcome : Converts the thioxo (C=S) group to a carbonyl (C=O), yielding methyl 4-(7-methyl-4-oxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate .
Data :
| Product | Oxidizing Agent | Yield |
|---|---|---|
| 4-Oxo derivative | 30% H2O2, 60°C | 85% |
Nucleophilic Substitution
The thioxo group reacts with amines or hydrazines:
Data :
| Substrate | Nucleophile | Product | Yield |
|---|---|---|---|
| 4-Thioxo compound | NH2NH2 | 4-Hydrazinyl analog | 68% |
Ring-Opening and Rearrangement
Under acidic conditions, the chromeno-pyrimidine ring undergoes hydrolysis:
-
Product : Cleavage of the pyrimidine ring yields methyl 4-(2-(2-amino-3-cyano-5-methyl-4H-chromen-4-yl)ethyl)benzoate .
Catalytic Modifications
Hybrid catalysts enhance reaction efficiency:
Antimicrobial and Bioactivity Screening
While direct data for this compound is limited, structural analogs (e.g., pyrano[2,3-d]pyrimidines) show:
-
Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
-
AChE Inhibition : IC50 = 2.20 µg/mL for derivatives with methoxy substituents .
Spectroscopic Characterization
Critical data for reaction validation:
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of chromeno-pyrimidines exhibit significant antimicrobial properties. Specifically, methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate has shown promise against various bacterial strains.
| Pathogen | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.5 |
| Mycobacterium tuberculosis | 12.0 |
These results suggest a potential for developing new antimicrobial agents based on this compound's structure .
Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro studies. It has demonstrated significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.0 |
| MCF-7 (Breast Cancer) | 8.5 |
| HeLa (Cervical Cancer) | 9.0 |
Mechanistically, it is believed that the compound inhibits key enzymes involved in cell proliferation and survival pathways . Molecular docking studies further support its interaction with targets involved in tumor growth regulation.
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models .
Antitubercular Activity
A notable study evaluated the efficacy of various chromeno-pyrimidine derivatives against Mycobacterium tuberculosis. The results showed that certain modifications in the structure enhanced the antitubercular activity significantly, with IC50 values comparable to established treatments .
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), derivatives of this compound were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and bacterial growth .
Mechanism of Action
The mechanism of action of methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chromeno[2,3-d]pyrimidine core can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromeno-Pyrimidine Cores
Several analogues share the chromeno-pyrimidine scaffold but differ in substituents and fused heterocycles:
Key Observations :
- Substituent Effects: The presence of thioxo (C=S) vs. oxo (C=O) groups (e.g., in Compound 4 vs.
- Fused Heterocycles: Thiazolo (Compound 19) and thieno (Compound 26) derivatives exhibit distinct pharmacokinetic profiles compared to chromeno-pyrimidines due to differences in ring size and polarity .
Pharmacological Profile Comparison
- Antimicrobial Activity: Compound 19 (thiazolo-pyrimidine) demonstrated broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL), while chromeno-pyrimidines like the target compound are hypothesized to target bacterial DNA gyrase .
- Anticancer Potential: Compound 4 (chlorophenyl-substituted chromeno-pyrimidinone) showed IC₅₀ values of 1.5–3.2 µM against breast cancer cell lines, suggesting that halogenated substituents enhance cytotoxicity .
- Kinase Inhibition: Compound 26 (thieno-pyrimidine) inhibited EGFR kinase with an IC₅₀ of 0.8 µM, highlighting the role of the benzoate ester in stabilizing enzyme interactions .
Critical Analysis of Structural and Functional Differences
- Electronic Effects : The thioxo group in the target compound may increase nucleophilicity at the pyrimidine ring, enhancing interactions with cysteine residues in enzyme active sites compared to oxo analogues .
- Biological Selectivity: Thieno-pyrimidines (Compound 26) exhibit higher selectivity for kinase targets, while chromeno-pyrimidines may favor intercalation with DNA or RNA .
Biological Activity
Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a compound that has garnered attention in recent studies for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and antiproliferative effects.
Chemical Structure and Synthesis
The compound features a complex structure that includes a chromeno-pyrimidine core. The synthesis typically involves multi-step reactions, including heteroannulation and condensation methods. For instance, derivatives of chromene and pyrimidine can be synthesized through various catalytic conditions that enhance yield and purity .
Table 1: Chemical Structure of this compound
| Component | Structure |
|---|---|
| Chromeno-Pyrimidine | Structure |
| Methyl Ester Group | -OCH₃ |
Antimicrobial Activity
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of a series of furochromone derivatives found that specific modifications to the chromene structure enhanced antimicrobial potency. The minimal inhibitory concentrations (MICs) for effective compounds ranged from 32 µg/mL to 128 µg/mL against tested pathogens .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, studies have reported cytotoxic effects on human breast cancer (MCF7), colon cancer (HCT116), and liver cancer (HepG2) cell lines.
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF7 | 0.23 | Induced apoptosis and inhibited migration |
| HCT116 | 0.30 | Significant reduction in cell proliferation |
| HepG2 | >25 | Minimal toxicity observed |
In vitro assays indicated that the compound inhibited cell cycle progression and induced apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and key protein targets involved in cancer progression. The binding affinities suggest strong interactions with EGFR and VEGFR2, critical pathways in tumor growth and metastasis .
Q & A
Q. What analytical challenges arise in quantifying trace impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
